Conduritol E
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(1S,2S,3S,4S)-cyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5-,6-/m0/s1 |
InChI Key |
LRUBQXAKGXQBHA-BXKVDMCESA-N |
Isomeric SMILES |
C1=C[C@@H]([C@@H]([C@H]([C@H]1O)O)O)O |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)O |
Synonyms |
conduritol E |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Conduritol E
Chemoenzymatic Approaches to Enantiopure Conduritol E
Chemoenzymatic methods, which combine the selectivity of biological catalysts with the practicality of chemical reactions, offer powerful pathways to enantiomerically pure compounds.
Enzymatic Resolution of Conduritol Derivatives
Enzymatic resolution has proven to be an effective strategy for accessing enantiopure forms of conduritols. This approach typically involves the use of an enzyme to selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the two.
A notable example involves the enzymatic resolution of a diacetate derivative of this compound. capes.gov.brresearchgate.net In this process, racemic this compound diacetate is subjected to enantioselective esterification catalyzed by a lipase (B570770). Specifically, the lipase from Mucor miehei has been successfully employed for this purpose. capes.gov.brresearchgate.net The enzyme selectively acylates one of the enantiomers, leading to a mixture of a triacetylated product and the unreacted diol, which can then be separated. This method has been used to prepare enantiopure partial esters of this compound, such as (2R)-hydroxy-(1R,3R,4R)-triacetoxycyclohex-5-ene and (1S,2S)-dihydroxy-(3S,4S)-diacetoxycyclohex-5-ene, in high chemical and optical yields. capes.gov.brresearchgate.net
Another strategy involves the efficient enzymatic resolution of derivatives of Conduritol B and C, which can then be converted into other conduritol stereoisomers, including this compound, through subsequent chemical transformations like oxidation, reduction, and Mitsunobu reactions. asianpubs.orgjst.go.jp
Table 1: Enzymatic Resolution for this compound Derivatives
| Substrate | Enzyme | Reaction Type | Products | Reference(s) |
| Racemic this compound Diacetate | Mucor miehei Lipase | Enantioselective Esterification | Enantiopure partial esters of this compound | capes.gov.br, researchgate.net |
| Conduritol B/C Derivatives | Various Lipases | Kinetic Resolution | Enantiopure Conduritol B/C derivatives (precursors to this compound) | asianpubs.org, jst.go.jp |
Microbial Oxidation Routes for Cyclohexadiene Diols
A highly effective chemoenzymatic strategy for producing enantiopure conduritols leverages the microbial oxidation of simple aromatic compounds. rsc.org This biocatalytic approach utilizes whole-cell fermentation to introduce chirality at the very beginning of the synthetic sequence.
The key step is the enzymatic cis-dihydroxylation of substituted arenes like bromobenzene (B47551) or chlorobenzene. rsc.orgmdpi.com This transformation is commonly carried out using a mutant strain of Escherichia coli, JM109 (pDTG601), which is engineered to overexpress the enzyme toluene (B28343) dioxygenase (TDO). mdpi.comcore.ac.uk The microbial oxidation of bromobenzene, for instance, yields the homochiral diol metabolite, (1S,2S)-3-bromo-3,5-cyclohexadiene-1,2-diol, with excellent enantiomeric excess (>99% ee). mdpi.comcapes.gov.brthieme-connect.com
This chiral diol serves as a versatile building block. rsc.orgcapes.gov.br The existing stereocenters and the halogen atom guide the stereochemistry of subsequent reactions, allowing for the controlled synthesis of various conduritols, including (+)-Conduritol E. capes.gov.brthieme-connect.com The conversion of the diol to the final product involves standard chemical transformations, demonstrating a powerful synergy between biocatalysis and traditional organic synthesis. rsc.orgcore.ac.uk
Table 2: Microbial Oxidation for Chiral Precursors to this compound
| Aromatic Substrate | Microorganism/Enzyme System | Chiral Product | Subsequent Target | Reference(s) |
| Bromobenzene | E. coli JM109 (pDTG601) / Toluene Dioxygenase | (1S,2S)-3-bromo-3,5-cyclohexadiene-1,2-diol | (+)-Conduritol E | capes.gov.br, thieme-connect.com |
| Chlorobenzene | E. coli JM109 (pDTG601) / Toluene Dioxygenase | (1S,2S)-3-chloro-3,5-cyclohexadiene-1,2-diol | This compound, Conduritol F | researchgate.net, rsc.org, |
| o-Dibromobenzene | E. coli JM109 (pDTG601) / Toluene Dioxygenase | Corresponding dienediol | (-)-Conduritol E | core.ac.uk |
Total Synthesis of this compound and its Stereoisomers
Total synthesis provides access to conduritols from readily available, achiral starting materials through a sequence of chemical reactions.
Syntheses from Aromatic Precursors
Aromatic compounds are common starting materials for the synthesis of the cyclohexene (B86901) core of conduritols.
A stereospecific synthesis for this compound has been developed starting from p-benzoquinone. tandfonline.comresearchgate.net This approach introduces the necessary oxygen functionalities onto the six-membered ring in a stepwise manner.
The synthesis begins with the bromination of p-benzoquinone to yield dibromo-p-benzoquinone. tandfonline.com The 1,4-oxygen functionalities are established by the reduction of the carbonyl groups in this intermediate using sodium borohydride (B1222165) (NaBH4). tandfonline.comresearchgate.net The resulting diol is then protected. Subsequent epoxidation of the double bond with an agent like m-chloroperbenzoic acid (m-CPBA) forms a key epoxide intermediate. tandfonline.comresearchgate.net The final step in constructing the this compound core is an acid-catalyzed ring-opening of the epoxide, which introduces the remaining hydroxyl groups with the correct stereochemistry. tandfonline.comresearchgate.net This route offers a practical de-novo approach to the conduritol skeleton. rsc.org
Table 3: Key Steps in the Synthesis of this compound from p-Benzoquinone
| Starting Material | Key Step | Reagent(s) | Intermediate/Product | Reference(s) |
| p-Benzoquinone | Bromination & Reduction | Br₂, NaBH₄ | Dibromocyclohexene-diol | tandfonline.com, researchgate.net |
| Dibromocyclohexene derivative | Epoxidation | m-CPBA | Diepoxide intermediate | tandfonline.com, researchgate.net |
| Diepoxide intermediate | Acid-catalyzed ring opening | H⁺/H₂O | This compound | tandfonline.com, researchgate.net |
As mentioned in the chemoenzymatic section, bromobenzene is an excellent precursor for the enantiocontrolled synthesis of conduritols. capes.gov.brrsc.org The strategy hinges on the initial microbial oxidation to produce the chiral (1S,2S)-3-bromo-3,5-cyclohexadiene-1,2-diol. capes.gov.brthieme-connect.com
From this key chiral intermediate, a series of chemical transformations affords (+)-Conduritol E. capes.gov.brthieme-connect.com The synthesis demonstrates complete stereocontrol in the introduction of the subsequent hydroxyl groups. capes.gov.brthieme-connect.com A common pathway involves the protection of the diol, followed by epoxidation of one of the double bonds. The resulting epoxide can be opened under specific conditions to install the remaining hydroxyl groups with the desired trans-disposition found in this compound. The final step involves the reductive removal of the bromine atom, typically using a reagent like tributyltin hydride (Bu₃SnH). This pathway highlights an efficient and enantiocontrolled route from a simple aromatic precursor to a complex chiral target. rsc.orgcapes.gov.br
Cyclohexa-3,5-diene-1,2-diol as a Precursor
One of the foundational strategies for synthesizing this compound utilizes cyclohexa-3,5-diene-1,2-diol as a readily available starting material. A notable stereospecific synthesis begins with this diol, converting it to this compound in a six-step sequence. tubitak.gov.trtubitak.gov.tr The process involves the acetylation of the diol, followed by bromination, which yields (2α/1β, 3β, 4β)-1,2-dibromo-2,3-diacetoxy-5-cyclohexene as the primary product. tubitak.gov.tr Subsequent hydroxylation of this dibromide with potassium permanganate (B83412) (KMnO₄), followed by another acetylation, zinc-mediated elimination, and final hydrolysis, affords this compound. tubitak.gov.tr This method highlights a classical approach to installing the necessary stereochemistry on the cyclohexene ring.
Another approach using a derivative of cyclohexa-3,5-diene-1,2-diol involves the microbial oxidation of bromobenzene. This enzymatic process yields (1S,2S)-3-bromo-3,5-cyclohexadiene-1,2-diol, a chiral diene diol that possesses the required cis-diol moiety for conduritols like (+)-Conduritol E. thieme-connect.comcapes.gov.br This chemoenzymatic strategy provides an enantiocontrolled route to the target molecule. thieme-connect.comcapes.gov.br
Synthesis from Carbohydrate-Derived Chirons (e.g., D-Xylose, D-Ribose)
Carbohydrates, with their inherent chirality, serve as excellent starting points for the enantioselective synthesis of complex molecules like this compound.
From D-Xylose: D-xylose has also been utilized as a chiral precursor for conduritol derivatives. Structurally novel 1-aryl-1-deoxyconduritols F have been efficiently prepared from D-xylose, with Ring-Closing Metathesis (RCM) being a crucial step. lookchem.com While this specific example leads to a conduritol F derivative, the methodology demonstrates the utility of D-xylose in constructing the conduritol skeleton. lookchem.com An enantio- and diastereodivergent route starting from a D-xylose-derived aldehyde allows for the synthesis of various cyclitols, including derivatives of conduritol B and F, showcasing the versatility of this carbohydrate as a starting material. nih.govthieme-connect.com
Ring-Closing Metathesis (RCM) Applications in this compound Synthesis
Ring-Closing Metathesis (RCM) has become a powerful and widely used tool in the synthesis of this compound and its derivatives due to its efficiency in forming the core cyclohexene ring.
Several synthetic approaches leverage RCM as a key strategic element. For instance, short synthetic routes to enantiopure conduritols have been developed from the chiral pool, where the cyclohexene ring is assembled via RCM. acs.orgnih.gov The necessary diene precursors for the metathesis reaction can be prepared from either octitols or tartaric acids. acs.orgnih.gov One route involves a selective bromination of the primary positions of long-chain carbohydrate polyols, followed by reductive elimination with zinc to generate the diene. acs.orgnih.gov Another highly diastereoselective method utilizes the addition of divinylzinc (B3045688) to tartaric dialdehydes to prepare the dienes. acs.orgnih.gov
In a concise synthesis of an enantiopure (+)-conduritol-E derivative from diethyl l-tartrate, RCM was also a key step, resulting in a 33% total yield. capes.gov.br Furthermore, a divergent strategy for synthesizing various polyhydroxylated natural products, including (-)-conduritol E, from D-ribose, prominently features RCM to construct the cyclohexenyl intermediate. researchgate.netrsc.org This reaction, often employing Grubbs' catalysts, demonstrates high functional group tolerance and reliability in forming the six-membered ring. rsc.org The synthesis of various carbahexopyranoses, including (-)-conduritol E and F, also utilizes RCM in a common, divergent, and stereoselective approach. rsc.org
Stereoselective and Enantiocontrolled Synthesis Techniques
Achieving the correct stereochemistry is paramount in the synthesis of this compound. Various stereoselective and enantiocontrolled techniques have been developed to this end.
One of the earliest enantiocontrolled total syntheses of (+)-Conduritol E started from bromobenzene. thieme-connect.comwordpress.com Microbial oxidation of bromobenzene produces (1S,2S)-3-bromo-3,5-cyclohexadiene-1,2-diol, a chiral intermediate that sets the stereochemistry for the subsequent steps. thieme-connect.comcapes.gov.br This chemoenzymatic approach provides excellent stereocontrol in the introduction of the remaining hydroxyl groups. thieme-connect.comcapes.gov.br
Carbohydrates are frequently used as chiral starting materials. A unified strategy for the asymmetric total synthesis of 3-deoxy-neo-inositol and this compound has been reported, highlighting the use of common intermediates to control stereochemistry. acs.orgwixsite.com Syntheses starting from D-ribose and D-xylose also inherently control the enantioselectivity of the final product. researchgate.netnih.gov
Asymmetric dihydroxylation is another powerful tool. A new enantiocontrolled route to this compound employs the asymmetric dihydroxylation of a meso-symmetric cyclic diene using AD-mix reagents. acs.org This method allows for the direct introduction of chirality onto the pre-formed cyclohexene ring.
Divergent Synthetic Avenues to this compound and Related Cyclitols
Divergent synthesis, where a common intermediate is elaborated into multiple target molecules, represents an efficient and elegant approach to this compound and other related cyclitols.
A prime example is the synthesis of (-)-Conduritol E, allo-inositol, and talo-quercitol from a common polyhydroxylated cyclohexenol (B1201834) intermediate derived from D-ribose. researchgate.net This strategy utilizes Barbier allylation and RCM to create the central intermediate, which is then divergently converted to the various natural products. researchgate.netrsc.org
Molecular Mechanisms of Action and Biological Research Applications of Conduritol E and Analogs
Enzyme Inhibition Mechanisms
The primary and most studied biological effect of conduritol epoxides is the inhibition of glycosidases, enzymes that hydrolyze glycosidic bonds. These inhibitors have been pivotal in elucidating enzyme mechanisms and creating models for diseases resulting from glycosidase deficiencies.
Conduritol B epoxide (CBE) is a classic example of a mechanism-based inactivator of retaining glycosidases. biosynth.commedchemexpress.comnih.gov Unlike a simple competitive inhibitor that binds reversibly, CBE forms a permanent, covalent bond with the enzyme, leading to irreversible inactivation. medchemexpress.comresearchgate.net This process is mechanism-based because the inhibitor is chemically inert until it is activated by the enzyme's own catalytic machinery. google.nl The enzyme mistakes the inhibitor for its natural substrate and initiates its catalytic cycle, which results in the formation of a stable covalent adduct, thus disabling the enzyme. google.nl The inactivation is a time-dependent process, a characteristic feature of mechanism-based inhibitors. sciprofiles.com
The key to the irreversible inhibition by compounds like CBE is the chemically reactive epoxide ring. biosynth.com In the active site of a retaining β-glucosidase, a catalytic nucleophile, typically the carboxylate side chain of an aspartate or glutamate (B1630785) residue, attacks one of the carbon atoms of the epoxide ring. rsc.org This acid-catalyzed nucleophilic attack opens the strained three-membered epoxide ring and forms a stable ester linkage between the inhibitor and the enzyme. nih.govgoogle.nl This covalent modification physically blocks the active site and/or alters a critical catalytic residue, thereby preventing the enzyme from processing its natural substrate. researchgate.net X-ray crystallography studies of human acid-β-glucosidase (GCase) have confirmed the covalent linkage between the catalytic nucleophile, Glu340, and CBE. rsc.org This stereospecific ring-opening is a hallmark of the interaction. google.nl
Conduritol B Epoxide (CBE) is a potent and widely used irreversible inhibitor of glucocerebrosidase (GCase, also known as GBA or acid β-glucosidase). tocris.comresearchgate.netgoogle.be This specificity has made it an invaluable tool for creating cellular and animal models of Gaucher disease, a lysosomal storage disorder caused by GCase deficiency. tocris.comnih.gov CBE has been shown to be a selective inactivator of human GCase, often used in crude cell or tissue lysates to distinguish GCase activity from that of other mammalian β-glucosidases. google.nlresearchgate.net
However, the specificity of CBE is not absolute. Due to a degree of structural symmetry, CBE can also be recognized by and inactivate some retaining α-glucosidases. researchgate.net It is a known inhibitor of lysosomal α-glucosidase (GAA). tocris.comgoogle.be Studies have shown that at higher concentrations, off-target effects become more prominent, with lysosomal α-glucosidase and the non-lysosomal glucosylceramidase (GBA2) being identified as major off-targets. nih.govsciprofiles.com
| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | IC50 | Inhibition Type | Source |
|---|---|---|---|---|---|
| Glucocerebrosidase (GBA/GCase) | Conduritol B Epoxide | 53 μM | 4.28 - 9.49 μM | Irreversible, Mechanism-Based | tocris.com |
| Lysosomal α-glucosidase | Conduritol B Epoxide | Data not specified | Data not specified | Irreversible Inhibitor | tocris.comgoogle.be |
| β-glucosidase 2 (GBA2) | Conduritol B Epoxide | Higher KI than for GBA | Data not specified | Irreversible, Mechanism-Based | sciprofiles.com |
Butyrylcholinesterase (BChE) is an enzyme involved in cholinergic neurotransmission and is considered a therapeutic target, particularly in later stages of Alzheimer's disease. researchgate.net The investigation into the inhibition of BChE by conduritol derivatives has been explored. A recent study abstract indicates that various inositol (B14025) and conduritol derivatives were synthesized and evaluated for their BChE and glycosidase inhibitory activities. researchgate.net The study noted that a particular compound, designated "compound 5", demonstrated efficacy comparable to standards for both antioxidant activity and enzyme inhibition potential. researchgate.net However, without access to the full study, the specific structure of this active conduritol derivative and the extent of its BChE inhibition remain uncharacterized in the reviewed literature.
For context on the broader biological activities within the conduritol family, Conduritol A provides a distinct example of enzyme inhibition. Unlike the epoxide-mediated mechanism, Conduritol A has been shown to inhibit aldose reductase. chemfaces.com This enzyme is significant in the polyol pathway, where it converts aldoses to sugar alcohols. nih.gov The inhibition of aldose reductase by Conduritol A has been studied in the context of diabetic complications, such as the formation of cataracts in streptozotocin-induced diabetic rats. nih.gov Research has shown that Conduritol A effectively inhibits lens aldose reductase, particularly when α,β-D-glucose is the substrate, suggesting this inhibition may be responsible for its cataract-suppressing effects. nih.gov
| Enzyme Target | Inhibitor | Effect | Context | Source |
|---|---|---|---|---|
| Aldose Reductase | Conduritol A | Inhibitory | Prevention of diabetic cataracts in rat models | nih.govchemfaces.com |
Interaction with Enzyme Active Sites (e.g., Covalent Bonding via Epoxide Group)
Butyrylcholinesterase (BChE) Inhibition
Cellular and Molecular Pathway Perturbations by Conduritol E and its Analogs
This compound, a member of the conduritol family of polyhydroxylated cyclohexene (B86901) derivatives, and its analogs have been subjects of interest in biochemical research due to their ability to interact with and modulate various cellular and molecular pathways. Their structural similarity to carbohydrates allows them to act as mimics and inhibitors of carbohydrate-processing enzymes, leading to downstream effects on cellular signaling and metabolism.
Modulation of Carbohydrate Metabolism Enzymes
The primary and most studied mechanism of action of conduritols, including this compound and its more extensively researched analog Conduritol B epoxide (CBE), is the inhibition of glycosidases. tocris.comoup.com These enzymes are critical for the hydrolysis of glycosidic bonds in complex carbohydrates. uomustansiriyah.edu.iq
Conduritol B Epoxide (CBE) as a Glycosidase Inhibitor:
CBE is a well-established irreversible inhibitor of both α- and β-glucosidases. oup.comresearchgate.net Its inhibitory action stems from its ability to covalently bind to the catalytic nucleophile in the active site of these enzymes. researchgate.netnih.gov This covalent modification permanently inactivates the enzyme. The structural symmetry of CBE allows it to be recognized by both α- and β-glucosidases. oup.com
β-Glucosidases: CBE is a potent inhibitor of retaining β-glucosidases, such as human lysosomal glucocerebrosidase (GCase). tocris.comoup.comresearchgate.net A deficiency in GCase leads to Gaucher's disease, and CBE has been instrumental in creating animal models for studying this condition. tocris.comoup.com
α-Glucosidases: Due to its structural features, CBE can also inhibit certain retaining α-glucosidases. oup.comresearchgate.net For instance, it has been used to label the catalytic nucleophile in human lysosomal α-glucosidase. researchgate.net However, in some organisms like the mosquito Culex quinquefasciatus, CBE has shown stronger inhibition of α-glucosidases compared to β-glucosidases. plos.org
The inhibitory activity of this compound itself is less documented in comparison to CBE. However, given the structural similarities, it is plausible that this compound and its derivatives also possess glycosidase inhibitory properties, a concept that warrants further investigation. researchgate.net
Impact on Cellular Signaling Pathways (e.g., Inositolphosphoglycans)
The structural resemblance of conduritols to inositols suggests a potential role in modulating signaling pathways where inositol derivatives are key players. scilit.com Inositol phosphoglycans (IPGs) are a class of molecules that are considered potential second messengers in the insulin (B600854) signaling pathway. researchgate.netthieme-connect.comphysiology.org They are released from glycosylphosphatidylinositol (GPI) anchors in the cell membrane upon insulin stimulation. physiology.orgnih.gov
IPGs can mimic some of insulin's effects on metabolic enzymes. physiology.org There are different types of IPGs, including those containing myo-inositol and D-chiro-inositol, which appear to have distinct but complementary roles in insulin signaling. nih.govresearchgate.net For instance, myo-inositol-containing IPGs are linked to increased glucose uptake, while D-chiro-inositol-containing IPGs are associated with enhanced glucose storage and disposal. researchgate.net
Given that this compound is an isomer of inositol, it and its analogs could potentially interfere with the synthesis or signaling functions of IPGs. This could occur through several mechanisms:
Competitive Inhibition: Conduritol derivatives might compete with inositol for the enzymes involved in the synthesis of GPI anchors, the precursors of IPGs.
Modulation of Phospholipases: They could potentially affect the activity of phospholipases that cleave GPI anchors to release IPGs. physiology.org
Interaction with IPG Receptors or Targets: If IPGs have specific intracellular binding sites or transporters, conduritol analogs might interact with these, thereby modulating the downstream signaling cascade. nih.gov
Research on D-pinitol, another cyclitol, has shown that it can exert insulin-like effects, suggesting that cyclitols can indeed influence these pathways. aimspress.com While direct evidence for this compound's impact on IPG signaling is limited, its structural characteristics make this a plausible area for its biological activity.
Antioxidant Activities (e.g., Radical Scavenging Potential)
Cyclitols, the class of compounds to which conduritols belong, have been reported to possess antioxidant properties. scilit.combohrium.compaom.pl This activity can be direct, through the scavenging of free radicals, or indirect, by enhancing the activity of antioxidant enzymes. mdpi.com
The antioxidant potential of phenolic compounds, which share some structural similarities with cyclitols (i.e., hydroxyl groups on a ring structure), is well-established and often relates to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. frontiersin.org The presence of multiple hydroxyl groups on the conduritol ring suggests a similar potential for radical scavenging.
Studies on various cyclitols have shown varying degrees of antioxidant activity. mdpi.com For instance, some reports indicate weak antioxidant activity for inositols, while others suggest that methyl-ether derivatives of cyclitols can significantly enhance the antioxidant properties of other molecules like glutathione. mdpi.com
While specific studies focusing solely on the radical scavenging potential of this compound are not abundant, the general antioxidant properties of the broader cyclitol class suggest that this compound may also contribute to cellular antioxidant defense. mdpi.comresearchgate.netcumhuriyet.edu.tr
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound relates to its biological activity and for designing more potent and selective analogs. mdpi.comwalisongo.ac.id For conduritols and their analogs, SAR investigations have primarily focused on their glycosidase inhibitory activity.
The stereochemistry of the hydroxyl groups and the presence and nature of other functional groups on the cyclitol ring are critical determinants of inhibitory potency and selectivity.
Key Structural Features Influencing Activity:
Epoxide Ring: In analogs like Conduritol B epoxide, the epoxide ring is the key reactive group responsible for the irreversible covalent inhibition of glycosidases. researchgate.netnih.gov
Hydroxyl Group Configuration: The specific arrangement of hydroxyl groups on the cyclohexene ring mimics the structure of natural carbohydrate substrates, allowing the inhibitor to bind to the enzyme's active site. scbt.com Modifications to these hydroxyl groups can drastically alter binding affinity and selectivity.
Analogs and Derivatives: The synthesis of various conduritol analogs, including those with different stereochemistries (e.g., Conduritol C, F) and those with additional functional groups, has been a key strategy in SAR studies. nih.govresearchgate.net For example, the synthesis of dimeric conduritol analogs has been explored to probe the active sites of glycosidases. researchgate.net
SAR studies have revealed that even subtle changes to the conduritol scaffold can lead to significant differences in biological activity. For instance, while CBE is a potent inhibitor of both α- and β-glucosidases, other conduritol derivatives may exhibit greater selectivity for one type of enzyme over the other. oup.complos.org The development of narciclasine (B1677919) analogs, which share a conduritol-like core, has also provided insights into the structural requirements for anticancer activity. acs.org
Preclinical Research Models and Biological Investigations Using Conduritol E and Analogs
In Vitro Research Models
In vitro, or cell-based, models are fundamental to understanding the molecular and cellular consequences of enzyme inhibition by conduritol derivatives. scantox.comquantics.co.uk These systems allow for controlled experiments to dissect specific pathways and mechanisms in a simplified environment.
Cell Culture Systems for Mechanistic Studies
A variety of cell lines have been employed to investigate the effects of Conduritol E and its analogs, with Conduritol B Epoxide (CBE) being a prominent example used to model Gaucher disease. These cell systems provide a platform for early-stage screening, compound profiling, and mechanistic studies. scantox.com
Human Fibroblasts: Fibroblasts derived from Gaucher disease patients, as well as healthy human fibroblasts treated with CBE, are used to study the pathological accumulation of lipids. scantox.com These models show significantly reduced glucocerebrosidase (GCase) activity and increased levels of substrates like glucosylceramide. scantox.com
Mouse Embryonic Fibroblasts (MEFs): MEFs from mouse models of Gaucher disease, such as the 4L/PS-NA model, serve as another valuable in vitro tool. scantox.com Similar to human fibroblasts, these cells exhibit reduced GCase activity and accumulation of disease-associated substrates. scantox.com
HEK293T Cells: Human Embryonic Kidney 293T (HEK293T) cells are utilized in studies to examine the targets of conduritol compounds. For instance, they have been used to study the off-target effects of CBE on enzymes other than GCase, such as GBA2 and lysosomal α-glucosidase. nih.gov
N2a Cells: The neuroblastoma cell line N2a is used to create cellular models of neuronopathic Gaucher disease (nGD). medchemexpress.com Treatment of N2a cells with CBE leads to reduced GCase activity, accumulation of glucosylceramide and glucosylsphingosine, and subsequent cellular dysfunctions like altered calcium homeostasis and mitochondrial impairment. medchemexpress.com
THP-1 Cells: The human monocytic cell line THP-1, when differentiated into macrophages and treated with CBE, provides a model to study the macrophage-centric pathology of Gaucher disease. researchgate.netresearchgate.net This model has been instrumental in demonstrating the accumulation of glucosylceramide and secondary elevations in other sphingolipids. researchgate.net
Below is an interactive data table summarizing the cell lines used in this compound and analog research:
| Cell Line | Organism | Cell Type | Typical Application in Conduritol Research | Key Findings |
| Human Fibroblasts | Human | Fibroblast | Modeling Gaucher disease, lipid accumulation studies. scantox.com | Reduced GCase activity, increased glucosylceramide levels. scantox.com |
| Mouse Embryonic Fibroblasts (MEFs) | Mouse | Fibroblast | Modeling Gaucher disease, particularly the 4L/PS-NA mouse model. scantox.com | Reduced GCase activity, accumulation of Gaucher-associated substrates. scantox.com |
| HEK293T Cells | Human | Embryonic Kidney | Investigating on- and off-target effects of conduritol analogs. nih.gov | Identification of GBA2 and lysosomal α-glucosidase as CBE off-targets. nih.gov |
| N2a Cells | Mouse | Neuroblastoma | Modeling neuronopathic Gaucher disease (nGD). medchemexpress.com | CBE induces reduced GCase activity, substrate accumulation, and mitochondrial dysfunction. medchemexpress.com |
| THP-1 Cells | Human | Monocytic | Modeling macrophage pathology in Gaucher disease. researchgate.net | CBE treatment leads to glucosylceramide and secondary sphingolipid accumulation. researchgate.net |
Application in High-Throughput Screening for Biological Activity
Conduritol B Epoxide has been utilized as a control compound in high-throughput screening (HTS) assays aimed at identifying novel therapeutic agents for Gaucher disease. pnas.orgnih.gov In these screens, large libraries of chemical compounds are tested for their ability to modulate the activity of wild-type or mutant GCase. pnas.orgresearchgate.net CBE, as a known inhibitor, serves as a benchmark for assessing the potency and efficacy of newly identified compounds. pnas.org For instance, in a quantitative HTS of nearly 60,000 compounds, CBE was used as an internal control on each assay plate. pnas.org
Molecular and Cellular Assays
A range of molecular and cellular assays are employed to characterize the effects of this compound and its analogs in these in vitro models.
Gene and Protein Expression: Studies have analyzed changes in the expression of various genes and proteins following treatment with conduritol analogs. For example, in THP-1 cells, CBE treatment leads to an upregulation of CD1d mRNA expression. nih.gov
Cell Cycle Analysis: While not a primary focus in the provided context, cell cycle analysis can be a component of broader toxicological assessments of novel compounds.
Invasion/Migration Assays: The migrastatin-core analogs, which share structural similarities with conduritols, have been evaluated for their ability to inhibit cancer cell migration. mdpi.com
Spheroidal Models: Three-dimensional cell culture models, such as spheroids, offer a more physiologically relevant environment to study cellular interactions and responses to compounds compared to traditional 2D cultures. mdpi.com
Calcium Signaling: In N2a cell models of nGD induced by CBE, a significant increase in cytosolic calcium levels has been observed, indicating dysregulation of calcium homeostasis. medchemexpress.com
In Vivo Research Models (Animal Systems)
Animal models are crucial for understanding the systemic effects of conduritol compounds and for evaluating their potential as disease-mimicking agents. quantics.co.uk
Chemically Induced Disease Models
Conduritol B Epoxide is widely used to create chemical "knockout" models of Gaucher disease and to study its link to Parkinson's disease. nih.govacs.org This approach involves administering CBE to animals to irreversibly inhibit GCase activity, thereby mimicking the biochemical phenotype of the genetic disorder. scantox.comscantox.com
Gaucher Disease Models: Intraperitoneal injection of CBE in mice induces key features of Gaucher disease, including the accumulation of glucosylceramide and glucosphingosine. scantox.comscantox.com These models exhibit phenotypes such as astrocytosis and activated microglia in the brain, which are hallmarks of neuroinflammation associated with the disease. scantox.com The CBE-induced mouse model provides a rapid and robust platform for studying disease pathogenesis and for the preclinical evaluation of therapeutic compounds. scantox.compsychogenics.com
Parkinson's Disease Models: Given the strong genetic link between GBA1 mutations and Parkinson's disease, CBE-induced models are also used to investigate this relationship. nih.govoup.com In mouse models of synucleinopathy, partial inhibition of GCase with CBE has been shown to increase the levels of soluble α-synuclein in the central nervous system and worsen cognitive and motor deficits. oup.com Chronic CBE administration in mice can also lead to the accumulation of α-synuclein aggregates in specific brain regions. medchemexpress.comnih.gov
Assessment of Compound Activity in Organismal Systems
The effects of this compound and its analogs in these animal models are assessed through a variety of readouts.
Enzyme Activity in Tissues: A primary measure is the direct assessment of GCase activity in various tissues, such as the liver, spleen, brain, and kidney. Following CBE administration, a near-complete and rapid destruction of GCase activity is observed in these organs.
Substrate Accumulation: The biochemical consequence of GCase inhibition is the accumulation of its substrates. This is a key endpoint measured in tissues of CBE-treated animals to confirm the induction of a Gaucher-like state. scantox.comoup.com
Neurological Function: In models relevant to neuronopathic Gaucher disease and Parkinson's disease, neurological function is a critical assessment. This can include behavioral tests to evaluate motor coordination and cognitive function. psychogenics.comoup.com For example, CBE-treated mice show dose-dependent deterioration in motor activity and gait functionality. psychogenics.com
Below is an interactive data table summarizing the in vivo models and assessment methods:
| Animal Model | Inducing Agent | Disease Modeled | Key Assessment Readouts | Major Findings |
| C57Bl/6 Mice | Conduritol B Epoxide | Gaucher Disease | GCase activity, neuroinflammation (astrocytosis, microgliosis). scantox.com | CBE induces a robust Gaucher disease phenotype with significant neuroinflammation. scantox.com |
| PrP-A53T-SNCA Mice | Conduritol B Epoxide | Parkinson's Disease | Soluble α-synuclein levels, cognitive and motor function. oup.com | CBE exacerbates α-synuclein pathology and behavioral deficits. oup.com |
| Wild-type Mice | Conduritol B Epoxide | Gaucher Disease | Motor activity, coordination, gait analysis. psychogenics.com | CBE causes progressive, dose-dependent deterioration of motor functions. psychogenics.com |
| Zebrafish (Danio rerio) | Conduritol B Epoxide | Gaucher Disease | GCase activity, off-target glycosidase activity. nih.govwhiterose.ac.uk | CBE inhibits GBA, with off-target effects on GBA2 and α-glucosidase at higher concentrations. nih.gov |
Conduritols as Chemical Probes in Biological Research
This compound and its structural analogs, particularly epoxide derivatives like conduritol B epoxide (CBE), represent a pivotal class of chemical probes in glycobiology. Their utility stems from their function as mechanism-based irreversible inhibitors of retaining glycosidases, enzymes that are crucial in a myriad of biological processes. These compounds serve as powerful tools for activity-based protein profiling (ABPP), enabling the identification, characterization, and in vivo target engagement studies of specific enzymes within complex biological systems. nih.govuniversiteitleiden.nlrsc.org
The core mechanism of these probes involves the epoxide ring, which mimics the transition state of the natural glycoside substrate. universiteitleiden.nl In the active site of a retaining β-glucosidase, the epoxide is protonated by a catalytic acid residue, leading to a nucleophilic attack from a carboxylate residue in the active site. This reaction opens the epoxide ring and forms a stable, covalent ester bond between the inhibitor and the enzyme, leading to its irreversible inactivation. nih.gov This covalent labeling is the foundation of their use as activity-based probes (ABPs). By attaching a reporter tag, such as a fluorophore or biotin (B1667282), to the conduritol scaffold, researchers can visualize, isolate, and identify active enzyme molecules. universiteitleiden.nlnih.gov
A primary target of interest for conduritol-based probes is glucocerebrosidase (GBA), a lysosomal β-glucosidase responsible for the hydrolysis of glucosylceramide. nih.gov Deficiency in GBA activity leads to the lysosomal storage disorder known as Gaucher disease (GD), and mutations in the GBA gene are a significant genetic risk factor for Parkinson's disease (PD). nih.govnih.gov Conduritol B epoxide (CBE) has been extensively used to inhibit GBA, thereby creating cellular and animal models of Gaucher disease to study its pathology and test therapeutic strategies. nih.govresearchgate.netfocusbiomolecules.com
The effectiveness and selectivity of these probes are critical for accurately interpreting biological findings. Competitive ABPP is a common technique used to determine the potency and selectivity of these inhibitors. In this method, an enzyme source is pre-incubated with the inhibitor before adding a broad-spectrum fluorescent ABP. A decrease in the fluorescent signal from the ABP indicates that the inhibitor has bound to the active site of the target enzyme. nih.gov
Research has focused on elucidating the target selectivity of compounds like CBE and its analog cyclophellitol (B163102). While CBE is a potent inhibitor of GBA, it can also target other glycosidases, albeit at different concentrations. nih.gov Systematic studies have been conducted to map the in vivo targets of CBE in various models, including cultured cells, zebrafish larvae, and mice. nih.gov These investigations have revealed that while GBA is the primary target, off-target effects on enzymes like the non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase (GAA) can occur, particularly at higher concentrations. nih.gov
For instance, in studies with recombinant human GBA, the concentration of CBE required to achieve 50% inhibition (IC50) was found to be time-dependent, decreasing from 26.6 µM after a 30-minute preincubation to 2.30 µM after 180 minutes. nih.gov This highlights the irreversible, mechanism-based nature of the inhibition. In contrast, cyclophellitol, a closer structural mimic of glucose, inactivates both GBA and GBA2 with similar affinity, making it less suitable for creating specific models of Gaucher disease where only GBA activity is ideally compromised. nih.govbanrepcultural.org
The development of novel conduritol and cyclophellitol analogs aims to improve potency and selectivity. whiterose.ac.uk For example, attaching bulky hydrophobic groups to the cyclophellitol scaffold has yielded inhibitors that are thousands of times more potent against GBA than CBE and exhibit high selectivity over GBA2 and GAA. whiterose.ac.uk Xylose-configured cyclitols have also been shown to be more potent and selective for GBA over GBA2 and GBA3 compared to CBE. nih.gov These next-generation probes allow for the creation of more accurate and unambiguous disease models. nih.govwhiterose.ac.uk
Table 1: In Vitro Inhibitory Activity of Conduritol Analogs against Glucocerebrosidase (GBA) This table summarizes the half-maximal inhibitory concentration (IC50) values for various conduritol analogs against recombinant GBA, demonstrating the impact of structural modifications on potency.
| Compound | Apparent IC50 (µM) for rGBA | Source |
| Conduritol B epoxide (CBE) | 4.28 | whiterose.ac.uk |
| Cyclophellitol | ~1.0 (High nanomolar to micromolar) | whiterose.ac.uk |
| Biphenyl-cyclophellitol | 0.001 | whiterose.ac.uk |
| Adamantyl-cyclophellitol | 0.001 | whiterose.ac.uk |
| Xylose-configured cyclophellitol | More potent than CBE | nih.gov |
Table 2: In Vivo Target Selectivity of Conduritol B Epoxide (CBE) in Zebrafish Larvae This table presents the IC50 values for CBE against various glycosidases in a zebrafish model, illustrating the concentration-dependent selectivity of the probe in a living organism.
| Enzyme Target | Apparent IC50 (µM) | Source |
| GBA (Glucocerebrosidase) | 0.53 | nih.gov |
| GBA2 (Nonlysosomal Glucosylceramidase) | 12.3 | nih.gov |
| GAA (Lysosomal α-glucosidase) | 52.3 | nih.gov |
| GANAB (Neutral α-glucosidase) | 102 | nih.gov |
| GUSB (β-glucuronidase) | 118 | nih.gov |
| β-galactosidase | 11,200 | nih.gov |
| α-galactosidase | 22,500 | nih.gov |
Derivatives, Analogs, and Their Research Utility in the Conduritol Series
Conduritol Epoxides (e.g., Conduritol E as an epoxide, Conduritol B Epoxide, Conduritol C cis-Epoxide)
Conduritol epoxides are a significant class of derivatives known for their role as irreversible inhibitors of glycosidases. researchgate.netresearchgate.net This inhibitory action stems from their ability to form a covalent bond with the enzyme's catalytic nucleophile.
Conduritol B Epoxide (CBE) is a well-studied, mechanism-based irreversible inhibitor of glucocerebrosidase (GBA), the enzyme deficient in Gaucher disease. rndsystems.commedchemexpress.comtocris.comnih.gov This property has led to its widespread use in creating cellular and animal models of Gaucher disease, which are crucial for studying the disease's pathology and developing therapeutic strategies. rndsystems.comtocris.comnih.gov CBE also inhibits other glycosidases, such as lysosomal α-glucosidase and, at higher concentrations, non-lysosomal glucosylceramidase (GBA2). rndsystems.comtocris.comnih.gov Its ability to selectively inactivate GCase in complex mixtures makes it a valuable tool in biochemical assays. researchgate.net Research has also explored its potential in models of other neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease. rndsystems.comtocris.comnih.gov
Conduritol C cis-Epoxide has been utilized in affinity labeling studies to identify active site residues in enzymes. For instance, it was used to label a catalytic carboxylate in E. coli β-galactosidase. oup.comacs.orgoup.com Such labeling experiments, while sometimes initially misinterpreting the exact role of the labeled residue, have been fundamental in understanding enzyme mechanisms. oup.comoup.com
This compound can also be chemically converted into epoxide forms. The synthesis of (-)-Conduritol E has been achieved through methods like the chemoenzymatic oxidation of dibromobenzenes. researchgate.netcore.ac.uk The resulting epoxides are valuable intermediates for creating a diverse range of conduritol analogs through nucleophilic ring-opening reactions, allowing for the introduction of various functional groups. core.ac.ukresearchgate.net
| Compound | Key Research Utility | Mechanism of Action |
| Conduritol B Epoxide (CBE) | Irreversible inhibitor of glucocerebrosidase (GBA) rndsystems.commedchemexpress.comtocris.com; Used to create models of Gaucher disease rndsystems.comtocris.comnih.gov; Also inhibits lysosomal α-glucosidase rndsystems.comtocris.comnih.gov. | Forms a covalent bond with the enzyme's active site medchemexpress.comoup.com. |
| Conduritol C cis-Epoxide | Affinity label for identifying catalytic residues in enzymes like β-galactosidase oup.comacs.orgoup.com. | Covalently modifies active site amino acids oup.comoup.com. |
| This compound Epoxide | Synthetic intermediate for producing various conduritol analogs core.ac.ukresearchgate.net. | The epoxide ring is opened by nucleophiles to introduce new functionalities core.ac.ukresearchgate.net. |
Aminoconduritols and Conduramines (e.g., Conduramine F-4)
Aminoconduritols and their analogs, known as conduramines, are synthetic aminocyclohexenetriols where a hydroxyl group is replaced by an amino group. yok.gov.tr These compounds are significant as potential glycosidase inhibitors and as building blocks for more complex aminocyclitols. researchgate.netyok.gov.tr
The introduction of an amino group can significantly alter the binding affinity and inhibitory activity of the molecule. For example, N-benzylation of (+)-ent-conduramine F-1 was found to substantially improve its inhibitory effect on alpha-glucosidases. researchgate.net
Conduramine F-4 derivatives have emerged as promising candidates for pharmacological chaperones. nih.govresearchgate.netjst.go.jp Pharmacological chaperones are small molecules that can stabilize mutant enzymes, correcting their misfolding and restoring function. Specifically, N-alkyl derivatives of conduramine F-4 have been investigated for their potential in treating GM1-gangliosidosis, a lysosomal storage disorder caused by deficient β-galactosidase. nih.govresearchgate.net Research has shown that derivatives like the N-cyclohexylmethyl conduramine F-4 can significantly enhance the activity of the mutated enzyme with lower inhibitory effects compared to parent compounds, making them attractive therapeutic leads. researchgate.netscispace.com
The synthesis of these compounds often starts from chiral precursors, such as those derived from the bio-oxidation of halobenzenes, to ensure complete stereocontrol. researchgate.net
| Compound/Class | Key Research Utility | Notable Example |
| Aminoconduritols/Conduramines | Glycosidase inhibitors researchgate.netyok.gov.tr; Intermediates for aminocyclitol synthesis yok.gov.tr. | N-Benzylated (+)-ent-conduramine F-1 shows enhanced α-glucosidase inhibition researchgate.net. |
| Conduramine F-4 Derivatives | Investigated as pharmacological chaperones for lysosomal storage disorders like GM1-gangliosidosis nih.govresearchgate.netjst.go.jp. | N-cyclohexylmethyl derivative of Conduramine F-4 enhances mutated β-galactosidase activity researchgate.netscispace.com. |
Halogenated Conduritols (e.g., Bromo-conduritol C)
Halogenated conduritols are derivatives where one or more hydroxyl groups are replaced by a halogen atom, such as bromine or chlorine. These compounds serve as important synthetic intermediates and have been studied as potential glycosidase inhibitors. acs.org
The synthesis of halogenated conduritols can be achieved through various methods, including the chemoenzymatic processing of halobenzenes. researchgate.net For example, the bio-oxidation of bromobenzene (B47551) can produce chiral cis-diols that are then converted into bromo-conduritol derivatives. mdpi.com
Bromo-conduritol C has been synthesized and characterized, with its stereochemistry confirmed through X-ray diffraction analysis. mdpi.com The synthesis often involves the protection of hydroxyl groups, followed by specific chemical transformations to introduce the halogen and then deprotection. mdpi.com These halogenated intermediates are valuable because the halogen can act as a leaving group in nucleophilic substitution reactions, allowing for the creation of a wide range of other conduritol analogs. researchgate.net For example, they have been used in the synthesis of other derivatives like fluorodeoxyconduritol F and chlorodeoxyconduritol F. researchgate.net
| Derivative Class | Key Research Utility | Synthetic Approach | Example |
| Halogenated Conduritols | Synthetic intermediates for creating diverse analogs researchgate.net; Potential glycosidase inhibitors acs.org. | Chemoenzymatic synthesis from halobenzenes researchgate.netmdpi.com. | (-)-Bromo-conduritol C mdpi.com |
Carba-Analogs and Pseudo-Sugars
Carba-analogs of sugars, also known as pseudo-sugars, are carbocyclic compounds where the endocyclic oxygen atom of a pyranose or furanose ring is replaced by a methylene (B1212753) group. researchgate.netethz.ch Conduritols are excellent precursors for the synthesis of these pseudo-sugars due to their cyclohexene (B86901) framework. researchgate.netresearchgate.net These analogs are of great interest because they mimic natural sugars but are resistant to enzymatic hydrolysis, making them ideal candidates for studying and inhibiting carbohydrate-processing enzymes. yok.gov.trethz.ch
The synthesis of carba-sugars from conduritol precursors often involves stereoselective reactions like dihydroxylation or epoxidation followed by ring-opening to install the desired stereochemistry of the hydroxyl groups. researchgate.net Ring-closing metathesis (RCM) is another powerful technique used to construct the carbocyclic framework. researchgate.net
These pseudo-sugars have been instrumental in the development of glycosidase inhibitors. By mimicking the structure of the natural substrate, they can bind to the active site of a glycosidase without being cleaved, effectively blocking the enzyme's function. This has applications in various research areas, including the development of potential therapeutics for metabolic disorders. nih.gov
| Derivative Class | Description | Research Utility | Synthetic Precursors |
| Carba-Analogs/Pseudo-Sugars | Carbocyclic mimics of sugars with a CH2 group replacing the ring oxygen researchgate.netethz.ch. | Glycosidase inhibitors, probes for carbohydrate-protein interactions, metabolically stable sugar mimics researchgate.netyok.gov.trethz.ch. | Conduritols researchgate.netresearchgate.net, D-Ribose researchgate.net, Glucals researchgate.net. |
Cyclic Sulfone Derivatives
Cyclic sulfones are organosulfur compounds that have found diverse applications in organic synthesis and medicinal chemistry. researchgate.net In the context of conditol chemistry, cyclic sulfone derivatives serve as versatile synthetic intermediates. researchgate.net
The sulfone group can be used as a masked diene for intramolecular Diels-Alder reactions. researchgate.net Furthermore, the well-established Ramberg-Bäcklund reaction can be applied to cyclic sulfones to construct cyclic olefins, providing a pathway to various unsaturated carbocycles. researchgate.net This methodology has been part of a general procedure for synthesizing enantiopure conduritols, such as (+)-Conduritol B and (-)-Conduritol F. researchgate.net
Beyond their utility in synthesis, cyclic sulfones and their derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes like proteases and β-lactamases. researchgate.netresearchgate.net
| Derivative Class | Key Research Utility | Synthetic Applications |
| Cyclic Sulfone Derivatives | Synthetic intermediates researchgate.net; Investigated for biological activity (e.g., enzyme inhibition) researchgate.netresearchgate.net. | Used in Ramberg-Bäcklund reaction to form olefins; Serve as masked dienes in Diels-Alder reactions researchgate.net. |
Dimeric Conduritol and Conduramine Analogs
The synthesis of dimeric analogs of conduritol and conduramine represents a strategy to enhance binding affinity and selectivity for target enzymes or receptors. By linking two conduritol or conduramine units, it is possible to create bivalent ligands that can simultaneously engage two binding sites on a protein target. This can lead to a significant increase in potency and specificity.
Research into dimeric structures is part of a broader effort to develop more effective glycosidase inhibitors and pharmacological chaperones. While specific examples of dimeric conduritol and conduramine analogs are not extensively detailed in the provided context, the synthesis of dimeric and multivalent inhibitors is a known strategy in medicinal chemistry to improve biological activity. The synthetic methodologies developed for monomeric conduritols, such as those involving coupling reactions, can be adapted to create these larger, more complex structures.
O-Methylated and Other Functionalized Conduritol Derivatives
The hydroxyl groups of conduritols can be functionalized in various ways to create a wide range of derivatives with tailored properties. O-methylation is one such modification.
O-Methylated derivatives , such as pinitol (a naturally occurring O-methylated inositol), have been synthesized from conduritol precursors. ucl.ac.uk For instance, a protected conduritol-F intermediate can be converted to pinitol through dihydroxylation and subsequent debenzoylation. ucl.ac.uk These methylated cyclitols are of interest for their own biological activities and as synthetic targets.
Other functionalizations include the introduction of azido (B1232118) groups, which can then be reduced to amines to form aminoconduritols. yok.gov.tr The selective opening of epoxide intermediates with various nucleophiles (e.g., water, halogens, hydride, azide (B81097), and amines) is a key strategy for introducing diverse functionalities with high stereo- and regiocontrol. researchgate.net This versatility allows for the systematic exploration of structure-activity relationships, which is crucial for the rational design of enzyme inhibitors and other biologically active molecules. researchgate.net
| Functionalization | Description | Research Utility / Application | Example |
| O-Methylation | Addition of a methyl group to one or more hydroxyls. | Synthesis of naturally occurring cyclitols and their analogs ucl.ac.uk. | Synthesis of Pinitol from a Conduritol-F intermediate ucl.ac.uk. |
| Azidation | Introduction of an azido (N3) group. | Intermediate step in the synthesis of aminoconduritols and other nitrogen-containing analogs yok.gov.tr. | Opening of an epoxide with an azide nucleophile researchgate.net. |
| Halogenation | Replacement of a hydroxyl group with a halogen. | Creates reactive intermediates for further substitution reactions researchgate.net. | Synthesis of fluorodeoxyconduritol F researchgate.net. |
Analytical and Characterization Methodologies in Conduritol E Research
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool in the analysis of Conduritol E, providing detailed insights into its molecular structure and composition. numberanalytics.comsamaterials.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound and its derivatives. wikipedia.orgebsco.com It provides detailed information about the chemical environment of individual atoms, allowing for the precise determination of molecular structure and stereochemistry. wikipedia.org Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used.
In the chemoenzymatic synthesis of (−)-conduritol C, a stereoisomer of this compound, ¹H and ¹³C NMR were critical for confirming the structure of the final product and its intermediates. mdpi.com For instance, the ¹H-NMR spectrum of (−)-methyl-conduritol C showed characteristic signals for its methine and hydroxyl protons, while the ¹³C-NMR spectrum confirmed the presence of the expected carbon environments. mdpi.com
Interactive Table 1: Representative ¹H and ¹³C NMR Data for a Conduritol Derivative
This table showcases typical NMR data for a related conduritol compound, illustrating the type of information obtained from these analyses.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 5.39 | m | Olefinic proton | |
| ¹H | 4.21 | m | CH-OH | |
| ¹H | 4.04-3.97 | m | CH-OH | |
| ¹H | 3.54 | dd | 6.8, 2.2 | CH-OH |
| ¹H | 1.78 | s | Methyl group | |
| ¹³C | 137.5 | Olefinic carbon | ||
| ¹³C | 125.7 | Olefinic carbon | ||
| ¹³C | 76.2 | C-OH | ||
| ¹³C | 73.2 | C-OH | ||
| ¹³C | 71.9 | C-OH | ||
| ¹³C | 71.1 | C-OH | ||
| ¹³C | 19.6 | Methyl carbon |
Data adapted from the characterization of (−)-methyl-conduritol C. mdpi.com
Crystallographic Studies (e.g., X-ray Crystal Structure Analysis of Enzyme-Inhibitor Complexes)
X-ray crystallography provides definitive, three-dimensional structural information of molecules as they exist in a crystal lattice. In the context of this compound research, this technique is particularly valuable for visualizing how the inhibitor binds to the active site of its target enzymes, such as glycosidases.
The crystal structure of human glucocerebrosidase (GBA) in complex with conduritol B epoxide (CBE), a related and widely used inhibitor, has been determined. nih.gov These studies revealed a covalent bond between the epoxide and the catalytic nucleophile of the enzyme, confirming the mechanism-based irreversible inhibition. nih.gov While specific crystallographic data for this compound in complex with an enzyme was not found in the provided search results, the studies on its isomers like conduritol C and analogs provide a strong precedent for its use. mdpi.comresearchgate.net For example, the crystal structures of (−)-conduritol C and its derivatives were confirmed by X-ray diffraction, which was essential for establishing their absolute stereochemistry. mdpi.comresearchgate.net
Advanced Biochemical and Proteomic Profiling Techniques
Modern biochemical and proteomic methods are crucial for understanding the biological activity and selectivity of this compound and its analogs in complex biological systems.
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to monitor the functional state of enzymes within a proteome. sioc-journal.cn This technique utilizes active site-directed covalent probes to label and identify active enzymes. Conduritol epoxides, including this compound, are classic examples of mechanism-based inhibitors that can be adapted for ABPP.
Conduritol B epoxide (CBE) is frequently used in competitive ABPP experiments to investigate the selectivity of other glycosidase inhibitors. nih.govacs.org In these assays, a cell or tissue lysate is pre-incubated with the inhibitor of interest before adding a broad-spectrum activity-based probe (ABP). The ability of the inhibitor to prevent labeling by the ABP reveals its potency and selectivity for target enzymes. For example, CBE has been used to block the activity of the lysosomal glucosylceramidase (GBA1) to allow for the specific measurement of non-lysosomal glucosylceramidase (GBA2) activity. nih.govacs.org This approach has been instrumental in identifying selective inhibitors for GBA2. nih.gov The development of fluorescently tagged cyclophellitol-based probes has further enhanced the utility of ABPP for studying retaining β-glucosidases. researchgate.netuniversiteitleiden.nl
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Metabolite Analysis
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective analytical technique used for the separation, identification, and quantification of molecules in complex mixtures. mpi-bremen.denih.govirb.hr In drug discovery and metabolism studies, HPLC-MS/MS is essential for profiling metabolites in biological fluids. nih.gov
This technique combines the powerful separation capabilities of HPLC with the mass analysis capabilities of MS/MS. mpi-bremen.denih.gov The first stage of mass analysis can be used to select the molecular ion of a potential metabolite, which is then fragmented to produce a characteristic product ion spectrum, allowing for confident identification. nih.gov While specific applications of HPLC-MS/MS for the direct analysis of this compound metabolites were not detailed in the search results, this methodology is standard for such investigations. nih.gov The process involves optimizing chromatographic conditions for separation and tuning the mass spectrometer for sensitive detection of the parent compound and its expected biotransformation products. nih.gov
Computational Chemistry and Theoretical Approaches
Computational chemistry and theoretical modeling provide invaluable insights that complement experimental findings. openaccessjournals.com These approaches can predict molecular properties, rationalize reaction mechanisms, and guide the design of new inhibitors. openaccessjournals.com
In the study of related compounds, computational methods have been used to rationalize the stereochemical outcomes of reactions. For example, transition state energies were calculated to understand the selectivity in intramolecular nitrone-alkene cycloadditions used to synthesize complex molecules from sugar derivatives. acs.org Density Functional Theory (DFT) is a common method used for such calculations. scispace.com Theoretical approaches are also employed to understand non-covalent interactions, such as those that govern inhibitor binding to an enzyme active site. scispace.com For this compound, computational modeling could be used to simulate its docking into the active site of a target glycosidase, predict binding affinities, and explain its inhibitory mechanism at an atomic level. These simulations help in understanding structure-activity relationships and in the rational design of more potent and selective analogs.
Interactive Table 2: Analytical Techniques and Their Applications in this compound Research
| Technique | Abbreviation | Primary Application | Type of Information Obtained |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural Elucidation | Atomic connectivity, stereochemistry, chemical environment of nuclei. wikipedia.org |
| X-ray Crystallography | 3D Structure Determination | Precise three-dimensional coordinates of atoms in a crystal, visualization of enzyme-inhibitor complexes. mdpi.com | |
| Activity-Based Protein Profiling | ABPP | Enzyme Activity & Inhibitor Profiling | Identification of active enzyme targets, assessment of inhibitor potency and selectivity in complex proteomes. sioc-journal.cn |
| High-Performance Liquid Chromatography-Mass Spectrometry | HPLC-MS/MS | Metabolite Identification & Quantification | Separation and structural confirmation of metabolites in biological samples. mpi-bremen.denih.gov |
| Computational Chemistry | Mechanistic Insight & Prediction | Molecular properties, reaction energetics, inhibitor docking, and rationalization of experimental observations. openaccessjournals.com |
Quantum Chemical Analyses (e.g., DFT Calculations)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure of molecules. sfu.caesqc.org DFT methods are used to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov Such calculations are crucial for understanding the intrinsic reactivity and stability of a molecule like this compound.
In the study of cyclitols, the class of compounds to which conduritols belong, DFT calculations have been employed to elucidate and compare the potential reactivity of different isomers. researchgate.net For instance, the B3LYP functional combined with a 6-311G** basis set is a common level of theory for such analyses, providing a good balance between computational cost and accuracy. researchgate.netmdpi.com These calculations can determine key quantum chemical parameters that correlate with the molecule's behavior in chemical reactions.
While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be illustrated through the analysis of related conduritol structures. The primary goals of such an analysis for this compound would be to:
Determine the most stable conformation: By calculating the energies of different possible chair and boat conformations of the cyclohexene (B86901) ring, the lowest energy (and thus most stable) conformer can be identified.
Analyze Frontier Molecular Orbitals (FMOs): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Generate a Molecular Electrostatic Potential (MEP) map: An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how this compound might interact with other reagents or biological macromolecules.
The following interactive table presents hypothetical, yet representative, data that would be generated from a DFT analysis of this compound.
| Parameter | Calculated Value | Significance |
| Total Energy (Hartree) | -535.xxxxxx | The absolute energy of the molecule in its optimized geometry. Used to compare the relative stability of isomers and conformers. |
| HOMO Energy (eV) | -7.2 | Indicates the energy of the highest energy electrons; related to the ionization potential and the molecule's capacity as an electron donor. |
| LUMO Energy (eV) | 1.5 | Indicates the energy of the lowest energy unoccupied orbital; related to the electron affinity and the molecule's capacity as an electron acceptor. |
| HOMO-LUMO Gap (eV) | 8.7 | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |
| Dipole Moment (Debye) | 3.1 | Quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
This table is illustrative and based on typical values for similar polyhydroxylated cyclic compounds. The exact values for this compound would require a specific computational study.
Molecular Dynamics Simulations for Mechanistic Insights
Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules, providing a "computational microscope" to observe molecular motions and interactions over time. mdpi.comresearchgate.net An MD simulation calculates the trajectory of every atom in a system by solving Newton's equations of motion, offering insights into conformational changes, binding processes, and reaction mechanisms that are not accessible from static quantum chemical calculations. mdpi.comucl.ac.uk
In the context of this compound, MD simulations can be particularly insightful in several areas:
Conformational Dynamics: While DFT can identify stable conformers, MD simulations can reveal the dynamics of interconversion between these conformers in a solvent environment, providing a more realistic picture of the molecule's behavior in solution. whiterose.ac.ukiupac.org
Interaction with Biological Targets: Conduritol derivatives are known to interact with enzymes like glycosidases. universiteitleiden.nleurekaselect.com MD simulations can be used to model the binding of this compound to the active site of such an enzyme. ucl.ac.uk This can elucidate the specific hydrogen bonding and other non-covalent interactions that stabilize the enzyme-inhibitor complex, providing a mechanistic basis for its biological activity.
Solvation Effects: MD simulations explicitly include solvent molecules (typically water), allowing for a detailed analysis of how the solvent structure around this compound influences its conformation and reactivity.
Specific MD simulation studies focused on this compound are not prevalent in the literature. However, research on related systems, such as the interaction of conduritol B epoxide with glucosidases, demonstrates the power of this technique. universiteitleiden.nl A typical MD simulation study of this compound interacting with a target protein would involve the following steps:
System Setup: A high-resolution structure of the target protein (often from X-ray crystallography or NMR) is obtained. This compound is then "docked" into the active site using molecular docking software. The entire complex is then placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Equilibration: The system is gradually heated and equilibrated to the desired simulation temperature and pressure, allowing the solvent and protein to relax around the ligand.
Production Run: A long simulation (typically nanoseconds to microseconds) is run, during which the positions and velocities of all atoms are saved at regular intervals.
Trajectory Analysis: The resulting trajectory is analyzed to extract information such as the stability of the protein-ligand complex, key intermolecular interactions (e.g., hydrogen bonds), and any conformational changes in either the protein or this compound upon binding.
MD simulations can provide quantitative data, such as the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
The insights from MD simulations are crucial for understanding the molecular basis of action for biologically active compounds like this compound and can guide the design of new, more potent derivatives.
Future Directions and Emerging Research Areas for Conduritol E
Development of Novel and More Efficient Synthetic Routes
One promising approach involves the use of chemoenzymatic methods. For instance, the enantioselective esterification of conduritol E diacetate using Mucor miehei lipase (B570770) allows for the preparation of enantiopure partial esters of this compound. capes.gov.brresearchgate.net Similarly, Lypozyme® IM, an immobilized lipase from Mucor miehei, has been used for the enantiomeric alcoholysis of tetraacetylthis compound to produce both (+)- and (−)-conduritol E with high enantiomeric excess. capes.gov.brdntb.gov.ua These enzymatic resolutions offer an efficient pathway to chiral conduritol derivatives. acs.org
Another area of innovation lies in the application of modern synthetic methodologies. Ring-closing metathesis has been successfully employed in the synthesis of a (+)-conduritol-E derivative from diethyl l-tartrate, demonstrating a concise and effective route. capes.gov.br The Barbier allylation and Nozaki-Hiyama-Kishi (NHTK) reactions are other key strategies being used in divergent synthetic approaches starting from readily available materials like D-ribose. researchgate.netresearchgate.net
Microbial oxidation of substituted aromatic compounds, such as bromobenzene (B47551), provides a powerful method for generating chiral cis-diols, which are key intermediates in the enantiocontrolled total synthesis of conduritols, including (+)-conduritol E. thieme-connect.comcore.ac.uk Researchers are also exploring novel starting materials and synthetic transformations. For example, new synthetic methodologies have been developed for bromo-substituted conduritol derivatives using hydroquinone (B1673460) as a starting material. metu.edu.tr
Future work will likely focus on combining these strategies, such as integrating enzymatic steps with powerful carbon-carbon bond-forming reactions, to create even more streamlined and versatile synthetic pathways to this compound and its analogs.
Exploration of Undiscovered Biological Activities and Molecular Targets
Conduritol derivatives have long been recognized for their role as glycosidase inhibitors. metu.edu.treurekaselect.com However, ongoing research continues to uncover new and diverse biological activities, expanding their potential therapeutic applications.
A significant area of interest is the development of conduritol derivatives with antibiotic, antileukemic, and growth-regulating properties. acs.org For example, novel indole (B1671886) conduritol derivatives have been synthesized and shown to be potent inhibitors of both α- and β-glucosidases, with some exhibiting stronger activity against β-glucosidase than the standard inhibitor acarbose. nih.gov These findings suggest that conduritol-based scaffolds could be a starting point for designing new glucosidase inhibitors for applications in treating diabetes, viral infections, and cancer. nih.gov
Beyond glycosidase inhibition, conduritol analogues have been found to modulate insulin (B600854) release, highlighting their potential in metabolic research. acs.orgeurekaselect.com Conduritol A, for instance, has been shown to inhibit glucose absorption in the small intestine, suggesting its potential as a therapeutic agent for obesity and diabetes. tandfonline.com
The epoxide derivative, conduritol B epoxide (CBE), is a well-known irreversible inhibitor of glucocerebrosidase and is used to create cellular and animal models of Gaucher's disease. mpbio.comnih.govmedchemexpress.com Recent studies have implicated the protein serine-threonine kinase, receptor-interacting protein kinase-3 (Ripk3), in the neuroinflammation associated with Gaucher disease models induced by CBE, suggesting Ripk3 as a potential therapeutic target. nih.gov
Future research will likely focus on screening libraries of diverse conduritol derivatives against a wider range of biological targets to identify novel activities. This exploration could lead to the discovery of new therapeutic leads for a variety of diseases.
Rational Design of Highly Selective Molecular Probes and Inhibitors
The development of highly selective molecular probes and inhibitors based on the conduritol scaffold is a rapidly advancing field. These tools are crucial for studying the function of specific enzymes and for developing targeted therapeutics.
A key strategy in this area is the design of mechanism-based inhibitors. For example, conduritol B epoxide (CBE) is an irreversible inhibitor that covalently binds to the active site of retaining β-glucosidases. oup.comnih.govuniversiteitleiden.nl This property has been exploited to create probes for studying enzyme activity and for selectively ablating enzyme function in cellular and animal models. oup.comresearchgate.net The selectivity of CBE for glucocerebrosidase (GCase) over other β-glucosidases has been instrumental in its use to study Gaucher's disease. oup.comnih.gov
Researchers are also designing conduritol derivatives with modified "warheads" to enhance their inhibitory potency and selectivity. For instance, the incorporation of an N-2-bromoacetyl warhead on a β-glucose scaffold leads to efficient and covalent inactivation of retaining β-glucosidases. researchgate.net Similarly, xylose-configured cyclophellitols, which are structurally related to conduritols, have been shown to be more potent and selective inhibitors of GCase than CBE. nih.gov
The rational design of these molecules often involves considering the transition state of the enzymatic reaction. By mimicking the transition state, it is possible to create tighter binding and more selective inhibitors. oup.com This approach has led to the development of carbaglycosylamine-based inhibitors that act as transition-state analogues for β-glycosidases. jst.go.jp
Future efforts in this area will likely involve the use of computational modeling to guide the design of new inhibitors with improved properties. The goal is to develop probes and inhibitors with exquisite selectivity for specific enzyme subtypes, which will be invaluable for both basic research and drug development.
Interdisciplinary Applications in Chemical Biology and Biomedical Research
The unique properties of this compound and its derivatives make them powerful tools for a wide range of interdisciplinary applications in chemical biology and biomedical research. universiteitleiden.nl Their ability to modulate the activity of key enzymes has far-reaching implications for understanding and treating human diseases.
In chemical biology, conduritol-based probes are used to study the role of glycosidases in various cellular processes. Activity-based probes, which are tagged with reporter moieties like biotin (B1667282) or fluorophores, allow for the visualization and quantification of enzyme activity in complex biological systems. researchgate.net These tools are essential for understanding the spatial and temporal regulation of enzyme function.
In biomedical research, conduritol derivatives are used to create disease models and to explore new therapeutic strategies. The use of conduritol B epoxide (CBE) to induce a mouse model of Gaucher's disease is a classic example. This model has been instrumental in studying the pathophysiology of the disease and in evaluating potential therapies. nih.gov
The application of conduritol derivatives extends to other areas as well. For example, they have been used to study multi-drug resistance in cancer cells and to investigate the role of glucosidases in the life cycle of insects of public health importance, such as Culex quinquefasciatus. oup.complos.org
Future interdisciplinary research will likely see the development of more sophisticated conduritol-based tools for a wider range of applications. This could include the development of probes for in vivo imaging of enzyme activity, as well as the design of conduritol-based drugs with improved therapeutic profiles.
Advanced Computational Modeling for Predicting Interactions and Mechanisms
Advanced computational modeling is becoming an increasingly important tool for understanding the interactions of this compound and its derivatives with their biological targets. These methods provide valuable insights into binding modes, reaction mechanisms, and the structural basis for inhibitor selectivity.
Molecular dynamics (MD) simulations can be used to model the dynamic behavior of conduritol derivatives in the active site of an enzyme. medchemexpress.com These simulations can reveal key interactions that contribute to binding affinity and can help to explain the mechanism of inhibition. For example, MD simulations could be used to study the conformational changes that occur upon binding of a conduritol-based inhibitor to a glycosidase.
Quantum mechanics (QM) calculations can provide a more detailed understanding of the electronic-level interactions that govern enzymatic reactions. dntb.gov.uacerncourier.com QM methods can be used to model the transition state of an enzymatic reaction and to calculate the activation energies for different reaction pathways. nih.govsciencedaily.comphysicsworld.com This information is crucial for the rational design of transition-state analogue inhibitors.
Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are also valuable computational tools. nih.gov These methods can be used to identify the key structural features that are required for biological activity and to predict the activity of new, untested compounds. For instance, pharmacophore models have been used to design new conduritol A analogues with increased binding affinity for the insulin receptor. nih.gov
The integration of these computational approaches with experimental data will be essential for advancing our understanding of this compound and for accelerating the discovery of new conduritol-based probes and therapeutics.
Q & A
Q. How should conflicting spectral data (e.g., NMR shifts) be reported and resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
